

# Introduction: Targeting the IL-23/Th17 Axis in Psoriasis

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## Compound of Interest

Compound Name: Vimirogant hydrochloride

Cat. No.: B14010261

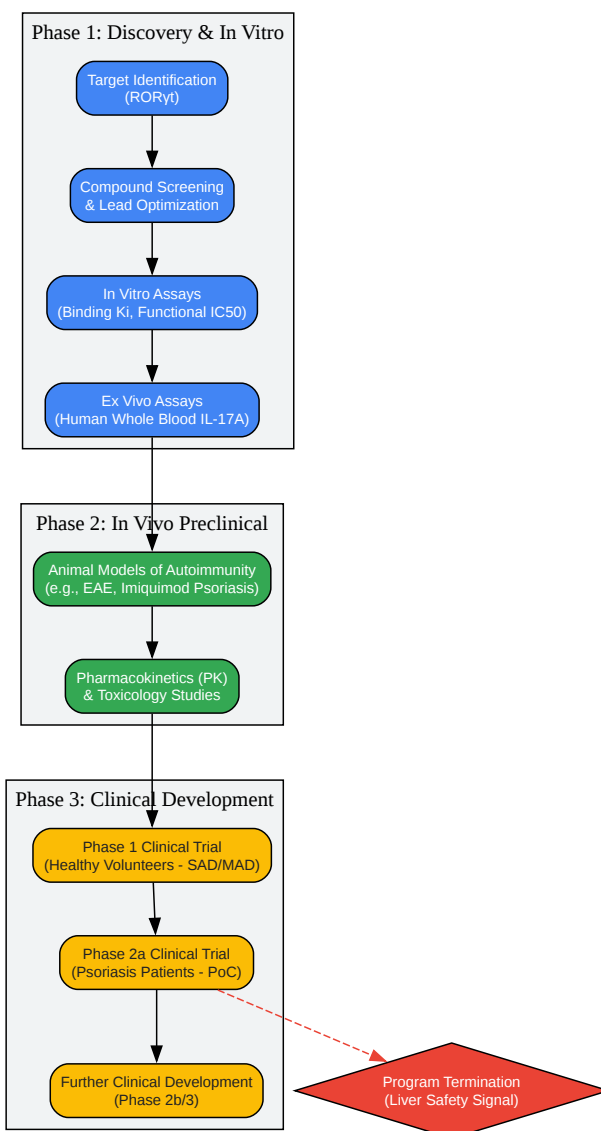
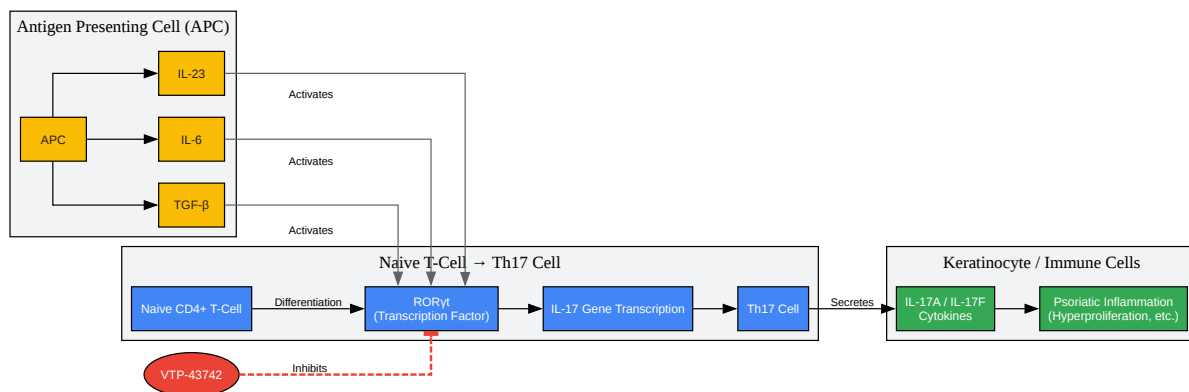
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Psoriasis is a chronic, immune-mediated inflammatory disease characterized by epidermal hyperproliferation and infiltration of immune cells into the skin.[1] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[2][3] Th17 cells, which differentiate under the control of the master transcription factor ROR $\gamma$ t, produce pro-inflammatory cytokines, most notably IL-17A and IL-17F.[4][5][6] These cytokines stimulate keratinocytes to release chemokines that recruit neutrophils and further amplify the inflammatory cascade.[2][7]

VTP-43742 (Vimirogant) was developed by Vitae Pharmaceuticals as a potent and selective small-molecule inhibitor of ROR $\gamma$ t.[8] By blocking ROR $\gamma$ t activity, VTP-43742 was designed to inhibit Th17 cell differentiation and the subsequent production of IL-17, thereby interrupting a key driver of psoriasis pathogenesis.[4][9][10]

## Mechanism of Action of VTP-43742

VTP-43742 functions as an inverse agonist of ROR $\gamma$ t, a ligand-dependent transcription factor essential for the differentiation of Th17 cells.[2][5] The drug potently and selectively inhibits ROR $\gamma$ t activity, which in turn suppresses the transcription of IL-17A and down-regulates the IL-23 receptor.[9][11][12] This dual action effectively dampens the Th17-driven autoimmune response that underpins psoriatic inflammation.[4][13]



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